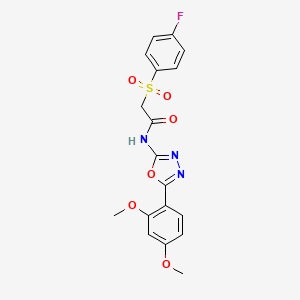
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C18H16FN3O6S and its molecular weight is 421.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacokinetics, and case studies highlighting its therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure characterized by an oxadiazole ring and a sulfonamide group. Its molecular formula is C15H16N4O5S with a molecular weight of approximately 360.28 g/mol. The presence of the dimethoxyphenyl and fluorophenyl groups contributes to its unique chemical properties.
Target Interactions
Compounds with similar oxadiazole structures have demonstrated a variety of biological activities, primarily through interactions with specific enzymes and receptors. The oxadiazole moiety is known for its ability to modulate enzyme activity, particularly in pathways related to inflammation and cancer.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in signal transduction pathways, influencing cellular proliferation and apoptosis.
- Receptor Modulation : It could act as an antagonist or agonist at various receptors, affecting neurotransmission and other physiological processes.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) profile of the compound is influenced by its chemical structure. The presence of polar groups enhances solubility, while lipophilic regions may facilitate membrane permeability.
Anticancer Activity
Research indicates that compounds with oxadiazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazole can induce apoptosis in cancer cell lines by targeting Bcl-2 proteins.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A-431 | 1.98 | Bcl-2 inhibition |
| Compound B | Jurkat | 1.61 | Apoptosis induction |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies show effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.
- Minimum Inhibitory Concentration (MIC) : The MIC values for certain derivatives range from 0.22 to 0.25 µg/mL against Gram-positive bacteria.
- Biofilm Formation Inhibition : The compound effectively reduces biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis.
Study 1: Anticancer Efficacy
A study conducted on a series of oxadiazole derivatives demonstrated that the compound significantly inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.
Study 2: Neuroprotective Effects
Another investigation highlighted the neuroprotective effects of related compounds in models of Alzheimer's disease. The compounds showed promising results in enhancing cognitive functions in scopolamine-induced memory impairment models.
Eigenschaften
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O6S/c1-26-12-5-8-14(15(9-12)27-2)17-21-22-18(28-17)20-16(23)10-29(24,25)13-6-3-11(19)4-7-13/h3-9H,10H2,1-2H3,(H,20,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOHZYUKQOEUHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













